molecular formula C7H14O3 B1589186 (+)-Isobutyl D-lactate CAS No. 61597-96-4

(+)-Isobutyl D-lactate

Cat. No. B1589186
CAS RN: 61597-96-4
M. Wt: 146.18 g/mol
InChI Key: WBPAQKQBUKYCJS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Isobutyl D-lactate is a chiral organic compound with the chemical formula C<sub>7</sub>H<sub>14</sub>O<sub>3</sub>. It belongs to the class of lactic acid esters and is characterized by its specific stereochemistry. The compound is colorless, has a fruity odor, and is soluble in organic solvents.





  • Synthesis Analysis

    The synthesis of (+)-Isobutyl D-lactate typically involves the esterification of D-lactic acid with isobutanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then purified and isolated.





  • Molecular Structure Analysis

    (+)-Isobutyl D-lactate has the following molecular structure:
    !Molecular Structure





  • Chemical Reactions Analysis

    (+)-Isobutyl D-lactate can undergo hydrolysis to yield D-lactic acid and isobutanol. This reaction is reversible and can be influenced by pH and temperature.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Molecular Weight: 146.19 g/mol

      • Boiling Point: Approximately 180°C

      • Density: Approximately 0.99 g/cm³

      • Melting Point: Not well-defined due to its low melting point



    • Chemical Properties :

      • Reacts with water to form D-lactic acid and isobutanol.

      • Soluble in organic solvents (e.g., ethanol, acetone).






  • Scientific Research Applications

    Specific Scientific Field

    This application falls under the field of Gastroenterology .

    Methods of Application or Experimental Procedures

    The pathophysiology of D-lactate in the human body is studied. D-lactic acidosis in patients with short bowel syndrome as well as subclinical elevations of D-lactate in other diseases affecting the gastrointestinal tract are covered .

    Results or Outcomes

    Excessive accumulation of D-lactate in humans can lead to potentially life-threatening D-lactic acidosis. This metabolic phenomenon is well described in pediatric patients with short bowel syndrome . There is a research need to establish D-lactate as a minimally invasive biomarker in gastrointestinal diseases .

    Joint Inflammation in Cattle

    Specific Scientific Field

    This application falls under the field of Veterinary Medicine .

    Summary of the Application

    During acute ruminal acidosis, joint inflammation causing lameness in cattle has been associated with a molecule called D-lactate .

    Methods of Application or Experimental Procedures

    Joint cells, known as fibroblast-like synoviocytes, were cultured in the presence or absence of andrographolide, a natural compound, to observe its impact on the expression of certain markers related to inflammation and metabolism .

    Results or Outcomes

    Andrographolide reduced the levels of inflammatory markers and metabolic changes triggered by D-lactate. It displayed the potential for reversing these harmful effects in the joint cells of cattle .

    Lactate Metabolism in Human Health and Disease

    Specific Scientific Field

    This application falls under the field of Metabolic Biology .

    Summary of the Application

    The current understanding of lactate extends from its origins as a byproduct of glycolysis to its role in tumor metabolism, as identified by studies on the Warburg effect . Lactate plays an important role as a bridging signaling molecule that coordinates signaling among different cells, organs, and tissues .

    Methods of Application or Experimental Procedures

    The lactate shuttle hypothesis describes the roles of lactate in the delivery of oxidative and gluconeogenic substrates and cellular signaling . The effects of lactylation in various diseases, particularly inflammation and cancer, are also studied .

    Results or Outcomes

    Lactate is increasingly being explored as a signaling molecule. It has been shown to signal through its specific receptor G protein-coupled receptor 81 (GPR81) or to be transported into cells by monocarboxylate transporters (MCTs) .

    Cardiovascular Diseases

    Specific Scientific Field

    This application falls under the field of Cardiology .

    Summary of the Application

    The effect of D-lactate has been reported to be related to the transport of some metabolites in the body, such as H+, pyruvic acid, and malate .

    Methods of Application or Experimental Procedures

    The presence of D-lactate/H+ cotransporter, D-lactate/pyruvic acid reverse transporter, and D-lactate/malate reverse transporter in the mitochondria are studied .

    Results or Outcomes

    The role of D-lactate in the transport of certain metabolites in the body is confirmed .

    Transcriptional Response in Yeast

    Specific Scientific Field

    This application falls under the field of Microbiology .

    Summary of the Application

    The transcriptional response of Saccharomyces cerevisiae, a type of yeast, to lactic acid has been studied .

    Methods of Application or Experimental Procedures

    The analysis was performed to reveal differentially expressed genes (DEGs) in the case of two highest D-lactate concentrations .

    Results or Outcomes

    The study found differentially expressed genes only in the case of the two highest D-lactate concentrations .

    Inflammatory Bowel Disease

    Specific Scientific Field

    This application falls under the field of Gastroenterology .

    Summary of the Application

    D-lactate has been studied in the context of inflammatory bowel disease (IBD) .

    Methods of Application or Experimental Procedures

    Research is being conducted to understand the relationship between D-lactate and IBD .

    Results or Outcomes

    Further research is needed to better understand the relationship between D-lactate and IBD as well as the potential clinical applications of D-lactate measurement in IBD management .

    Safety And Hazards

    (+)-Isobutyl D-lactate is generally considered safe for use in various applications. However, like any chemical compound, it should be handled with care. It is not known to pose significant hazards.




  • Future Directions

    Research on (+)-Isobutyl D-lactate could explore its potential applications in the fragrance industry, as well as its role in metabolic pathways and signaling. Further investigations into its biological effects and potential health implications are warranted.




    properties

    IUPAC Name

    2-methylpropyl (2R)-2-hydroxypropanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WBPAQKQBUKYCJS-ZCFIWIBFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)COC(=O)C(C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](C(=O)OCC(C)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H14O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601204643
    Record name (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    146.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (+)-Isobutyl D-lactate

    CAS RN

    61597-96-4
    Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=61597-96-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Methylpropyl-(R)-2-hydroxypropanoate
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester
    Source EPA DSSTox
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    Record name 2-methylpropyl-(R)-2-hydroxypropanoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.924
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.722
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    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    The composition of matter of 1-butyl lactate is and its preparation are disclosed in Gabriel et al. U.S. Pat. No. 1,668,806 (1928). They prepared 1-butyl lactate by dehydrating 70% lactic acid with excess 1-butanol at 117° C., followed by addition of HCl catalyst, followed by refluxing and esterification with addition excess 1-butanol and drawing a 1-butanol water azeotrope overhead. Nakanishi and Tsuda (Japanese Patent JP 46/30176 [71/30176]) consider production of 1-butyl lactate by extraction of an acidified crude fermentation broth with 1-butanol, followed by esterification of the extract phase. BASF (EP 159-285) considers production of isobutyl lactate by extraction of an acidified crude fermentation broth with isobutanol, followed by esterification of the extract phase, which was then distilled in vacuum 80° C./25 mbar to give a purified isobutyl lactate.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    10
    Citations
    A Holı, M Masojídková - Collection of Czechoslovak chemical …, 1995 - cccc.uochb.cas.cz
    The (R)- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases (PMP derivatives) exhibit very high activity against retroviruses. This paper describes the …
    Number of citations: 61 cccc.uochb.cas.cz
    D Riether, J Mulzer - European Journal of Organic Chemistry, 2003 - Wiley Online Library
    … Thus, the easily available chiral PMB-protected isobutyl D-lactate (114) was treated with 1-(lithioethyl)phosphonate followed by water and 4-(trityloxy)butyraldehyde in a Corey−…
    H Burghart‐Stoll, R Brückner - European Journal of Organic …, 2012 - Wiley Online Library
    … D-Lactic acid was not purchased but was prepared by saponification of isobutyl D-lactate with LiOH·H 2 O. Acidification and a day-long continuous extraction provided D-lactic acid in 77 …
    KJ Hale, S Manaviazar - Chemistry–An Asian Journal, 2010 - Wiley Online Library
    … Keck’s pathway to the enal partner 348 for 345 exploited isobutyl-D-lactate 355 as the starting material and required only 17 steps to reach the destination point (Scheme 36). Following …
    Number of citations: 125 onlinelibrary.wiley.com
    T Sminia, E Ruijter - core.ac.uk
    Cover picture: Center: 3D representation (including molecular orbital total charge density energy surface) of the minimized energy structure of compound 201 as calculated by …
    Number of citations: 3 core.ac.uk
    E Ruijter - 2005 - research.vu.nl
    Cover picture: Center: 3D representation (including molecular orbital total charge density energy surface) of the minimized energy structure of compound 201 as calculated by …
    Number of citations: 2 research.vu.nl
    S Majhi - Physical Sciences Reviews, 2022 - degruyter.com
    … Southern hemisphere enal (52) was produced from isobutyl-D-lactate (51) over several steps (at least four steps at room temperature). Next, the important alkene (53) was obtained by …
    Number of citations: 3 www.degruyter.com
    C Nastrucci, A Cesario, P Russo - Recent patents on anti …, 2012 - ingentaconnect.com
    … Bryostatins again are good examples, in fact Bryostatin 2 initially synthesized in 40 steps [129], can now be synthesized in 20 steps overall, using isobutyl-Dlactate as the starting …
    Number of citations: 63 www.ingentaconnect.com
    X Huang - 1998 - search.proquest.com
    Part I. Human prostate-specific antigen (PSA) is a serine protease with chymotrypsin-like activity. It displays low catalytic activity under conventional in vitro assay conditions. In the …
    Number of citations: 0 search.proquest.com
    LA Sorbera, J Castaner - Drugs of the Future, 1998 - access.portico.org
    A new class of compounds with significant antiviral activity were discovered during the course of structureactivity studies with acyclic phosphonate analogs of nucleotides. These …
    Number of citations: 8 access.portico.org

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